2,4-Difluoro-3-methylaniline

Übersicht

Beschreibung

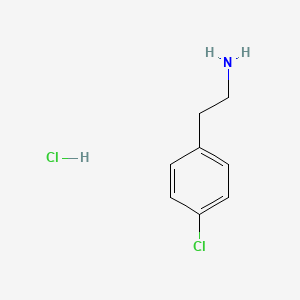

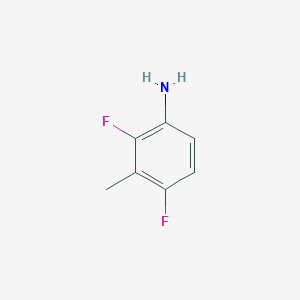

“2,4-Difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Molecular Structure Analysis

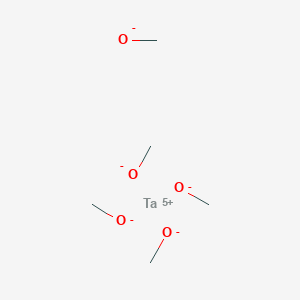

The molecular structure of “2,4-Difluoro-3-methylaniline” consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-3-methylaniline” include its molecular weight, which is 129.1074 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis : The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have been recorded and analyzed. These studies involve detailed vibrational assignments and analysis of fundamental modes, providing insights into the molecular structures and interactions of similar compounds (Arjunan & Mohan, 2008).

Metallation and Synthesis : Research on N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are structurally similar to 2,4-Difluoro-3-methylaniline, demonstrates regiocontrol by fluorine in the synthesis of methoxycarbonyl derivatives. This highlights the potential use of these compounds in complex chemical syntheses (Thornton & Jarman, 1990).

Toxicological Studies : Though not directly related to 2,4-Difluoro-3-methylaniline, studies on 4,4'-methylene-bis(2-methylaniline) reveal its toxicological effects, providing a comparative context for understanding the potential risks associated with structurally related compounds (Stula, Sherman, Zapp, & Clayton, 1975).

Metabonomic Assessment : The study of related compounds like 4-fluoroaniline and 3,5-difluoroaniline in earthworms using high-resolution nuclear magnetic resonance (NMR) spectroscopy identifies potential biomarkers of xenobiotic toxicity. This research is relevant in environmental toxicology and can be extrapolated to understand the impact of similar compounds (Bundy et al., 2002).

Quantum Chemical Computational Studies : Investigations using Density Functional Theory (DFT) on 2,4-difluoroaniline, a compound closely related to 2,4-Difluoro-3-methylaniline, provide insights into its molecular properties like hyperpolarizability, frontier molecular orbitals, and non-linear optical (NLO) applications. This research is significant in materials science and theoretical chemistry (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).

Safety And Hazards

The safety data sheet for a similar compound, “2-Fluoroaniline”, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . These hazards may also apply to “2,4-Difluoro-3-methylaniline”, but specific safety data for this compound was not found in the search results.

Eigenschaften

IUPAC Name |

2,4-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMLIOXWQRDDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510110 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methylaniline | |

CAS RN |

76350-70-4 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)